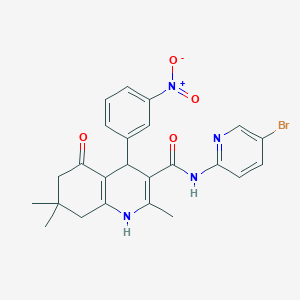
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is used in many research studies for its unique properties.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the BRD4 protein. This protein is involved in the regulation of gene expression, and its inhibition leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and protect neurons from oxidative stress. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. This compound is readily available and can be synthesized using a multistep process. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential future direction is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound could also be a potential future direction.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multistep process. The starting material for the synthesis is 2-amino-5-bromo-pyridine. The synthesis process involves the use of various reagents and solvents, including acetic acid, acetic anhydride, and triethylamine. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used in scientific research for its potential applications in various fields. This compound has shown promising results in cancer research, where it acts as a BRD4 inhibitor and inhibits cancer cell growth. It has also been used in neurodegenerative disease research, where it has shown potential as a neuroprotective agent.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C23H22BrN3O3 |
分子量 |
468.3 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-13-20(23(29)27-19-10-9-15(24)12-25-19)21(14-5-3-6-16(11-14)30-2)22-17(26-13)7-4-8-18(22)28/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29) |
InChIキー |
AEVMEYWHGGSNEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)








